molecular formula C25H21N5O5S B15054182 Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B15054182
M. Wt: 503.5 g/mol
InChI Key: CZLKJHKPFAJFKQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and p-tolyl groups. The final steps involve the formation of the thioacetamido linkage and the esterification to form the methyl benzoate derivative. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((5-(4-nitrophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
  • Methyl 4-(2-((5-(4-nitrophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Uniqueness

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H21N5O5S

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21N5O5S/c1-16-3-11-20(12-4-16)29-23(17-7-13-21(14-8-17)30(33)34)27-28-25(29)36-15-22(31)26-19-9-5-18(6-10-19)24(32)35-2/h3-14H,15H2,1-2H3,(H,26,31)

InChI Key

CZLKJHKPFAJFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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